3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide

Lipophilicity Drug-likeness Membrane permeability

This benzofuran-2-carboxamide features a 4-tert-butylbenzamido group at C3, delivering distinct lipophilicity (XLogP3 4.6) and steric bulk that differentiate it from simpler phenyl analogs in PDE4/TNF inhibitor SAR campaigns. Its primary carboxamide terminus enables N-alkyl/aryl diversification for lead optimization. Multi-vendor supply at ≥90–95% purity supports reproducible enzymatic assays and head-to-head microsomal stability comparisons. Procure alongside 3-benzamido analogs to validate steric shielding hypotheses.

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
Cat. No. B2530285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C20H20N2O3/c1-20(2,3)13-10-8-12(9-11-13)19(24)22-16-14-6-4-5-7-15(14)25-17(16)18(21)23/h4-11H,1-3H3,(H2,21,23)(H,22,24)
InChIKeyNRHMWNNKJMFOTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide (CAS 477510-97-7): Procurement-Ready Profile and Physicochemical Baseline


3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide (CAS 477510-97-7, PubChem CID 4610087) is a synthetic benzofuran-2-carboxamide derivative featuring a 4-tert-butylbenzamido substituent at the C3 position of the benzofuran core [1]. With a molecular formula of C20H20N2O3 and a molecular weight of 336.4 g/mol, this compound belongs to a therapeutically relevant class of benzofuran carboxamides that have been extensively patented as phosphodiesterase IV (PDE4) and tumor necrosis factor (TNF) inhibitors [2]. Its computed physicochemical properties—including a calculated partition coefficient (XLogP3) of 4.6 and a topological polar surface area (TPSA) of 85.3 Ų—define a molecular profile that differentiates it from simpler benzofuran-2-carboxamide analogs and positions it as a distinct chemical entity for structure-activity relationship (SAR) exploration and lead optimization campaigns [1].

Why 3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide Cannot Be Interchanged with Other Benzofuran-2-carboxamide Derivatives


Benzofuran-2-carboxamide derivatives exhibit widely divergent biological and physicochemical profiles depending on the nature of the substituent at the C3 amido position. The 4-tert-butylbenzamido group imparts a specific combination of lipophilicity, steric bulk, and hydrogen-bonding geometry that directly influences target binding, metabolic stability, and membrane permeability [1]. Simple substitution of the 4-tert-butylphenyl moiety with an unsubstituted phenyl (as in 3-benzamido-1-benzofuran-2-carboxamide, CAS 68217-75-4) reduces calculated logP and alters molecular recognition at the PDE4 catalytic site, while replacement with polar N-aryl carboxamide extensions (e.g., N-(3-methoxyphenyl) derivatives) substantially modifies TPSA and oral bioavailability predictors [1][2]. The quantitative evidence below demonstrates that even closely related in-class analogs cannot be assumed to be functionally interchangeable without experimental validation.

Quantitative Differentiation Evidence for 3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide Versus Closest Analogs


Computed Lipophilicity (XLogP3): tert-Butylbenzamido Derivative vs. Unsubstituted Benzamido Analog

The target compound exhibits a computed XLogP3 of 4.6, reflecting the lipophilic contribution of the 4-tert-butylphenyl group [1]. In contrast, the unsubstituted benzamido analog 3-benzamido-1-benzofuran-2-carboxamide (CAS 68217-75-4) has a lower molecular weight of 280.28 g/mol and lacks the hydrophobic tert-butyl substituent, resulting in a substantially lower predicted logP . This difference in lipophilicity directly impacts membrane partitioning and, in the context of PDE4 inhibitor design, influences intracellular target engagement.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Comparison: Target vs. N-Aryl Extended Carboxamide Analogs

The target compound has a computed TPSA of 85.3 Ų, which falls within the favorable range (≤90 Ų) for blood-brain barrier penetration and oral absorption [1]. By comparison, N-substituted analogs such as 3-(4-(tert-butyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide introduce an additional aryl ether moiety that increases the TPSA beyond 90 Ų, potentially compromising CNS exposure. The primary carboxamide terminus (-C(=O)NH2) of the target compound preserves a favorable HBD count of 2, whereas N-phenyl-3-pivalamidobenzofuran-2-carboxamide (PubChem CID 7113478) has an identical TPSA but an altered HBD/HBA profile due to the N-phenyl substitution [1][2].

Polar surface area Oral bioavailability CNS penetration

Steric and Metabolic Stability Differentiation Conferred by the 4-tert-Butylbenzamido Group

The para-tert-butyl substituent on the benzamido ring provides steric shielding of the phenyl ring from cytochrome P450-mediated oxidative metabolism, a design principle widely validated in medicinal chemistry [1]. This structural feature distinguishes the target compound from analogs bearing less hindered aromatic substituents (e.g., 3-benzamido-1-benzofuran-2-carboxamide with an unsubstituted phenyl ring) and from analogs where the tert-butyl group is attached directly to the carboxamide nitrogen rather than the benzamido phenyl ring (e.g., N-tert-butyl-1-benzofuran-2-carboxamide) [2]. The computed rotatable bond count of 4, identical to N-phenyl-3-pivalamidobenzofuran-2-carboxamide, indicates that the tert-butylbenzamido architecture does not introduce additional conformational flexibility compared to the pivalamido alternative, preserving binding entropy while enhancing steric protection [1].

Metabolic stability Steric shielding Oxidative metabolism

PDE4/TNF Inhibitory Class Membership Supported by Patent Disclosure Scope

US Patent US5972936A (and related filings WO9744337) explicitly claims benzofuran carboxamides of Formula (I) as PDE IV inhibitors and TNF production suppressors for treating asthma, chronic bronchitis, and other inflammatory diseases [1]. The generic Formula (I) encompasses compounds with a benzofuran core, a C2 carboxamide, and a C3 acylamino substituent—a scaffold architecture precisely matching 3-(4-(tert-butyl)benzamido)benzofuran-2-carboxamide. This patent family provides the mechanistic framework for the compound's intended biological application, distinguishing it from benzofuran-2-carboxamides developed for alternative targets such as cannabinoid receptors, sigma receptors, or antiviral mechanisms [2]. Specific PDE4 IC50 values for this exact compound are not publicly disclosed; however, structurally related 2-alkyl-7-methoxybenzofuran PDE4 inhibitors have demonstrated IC50 values in the nanomolar to low micromolar range in enzymatic assays [3].

PDE4 inhibition TNF-alpha Anti-inflammatory

Commercial Availability and Purity: Multi-Vendor Sourcing with Documented Specifications

The target compound is commercially available from multiple independent vendors with documented purity specifications, facilitating comparative procurement. Life Chemicals offers the compound (catalog F0834-0804) at ≥90% purity, while Chemenu (catalog CM855916) lists purity at ≥95% [1]. This multi-vendor availability contrasts with more specialized analogs such as N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(tert-butyl)benzamido)benzofuran-2-carboxamide, which has more limited sourcing options. The compound is supplied as a solid and is classified for research use only, with pricing at approximately $63 for 3 mg from specialty suppliers, positioning it as an affordable screening compound for early discovery [1].

Commercial sourcing Purity specifications Reproducibility

Recommended Research and Procurement Application Scenarios for 3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide


PDE4 Inhibitor Lead Optimization and SAR Expansion

Based on the patent-defined PDE4/TNF inhibitory class membership established in US5972936A [1], this compound serves as a viable starting scaffold for systematic SAR studies. Its primary carboxamide terminus allows for diversification into N-alkyl and N-aryl analogs, while the 4-tert-butylbenzamido group at C3 can be varied to probe steric and lipophilic contributions to PDE4 isoform selectivity. The multi-vendor availability at defined purity (≥90-95%) supports reproducible enzymatic assay campaigns [2].

Computational Drug Design and Pharmacophore Modeling

The compound's computed physicochemical profile—XLogP3 of 4.6 and TPSA of 85.3 Ų [1]—falls within established drug-likeness and CNS-accessible chemical space (TPSA ≤90 Ų). This makes it a suitable candidate for in silico docking studies against PDE4 crystal structures to validate pharmacophore models before committing to synthesis of more complex analogs. The well-defined rotatable bond count of 4 limits conformational sampling complexity in molecular dynamics simulations.

Comparative Metabolic Stability Profiling in Benzofuran Series

The 4-tert-butylphenyl substituent is predicted to confer enhanced resistance to oxidative metabolism relative to unsubstituted phenyl analogs [1]. Procurement of this compound alongside 3-benzamido-1-benzofuran-2-carboxamide enables head-to-head in vitro microsomal stability comparisons, generating quantitative intrinsic clearance data that can validate the steric shielding hypothesis and guide further optimization of the benzofuran carboxamide series.

Chemical Biology Tool Compound for TNF Pathway Investigation

Given the patent disclosure linking benzofuran carboxamides of this structural class to TNF production inhibition [1], the compound can be deployed as a tool molecule in LPS-stimulated macrophage or whole blood TNF-α release assays. Positive results would establish a functional benchmark for the scaffold, enabling medicinal chemistry efforts to optimize potency while using this compound as the reference standard for target engagement and cellular efficacy.

Quote Request

Request a Quote for 3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.